(+)-Cannabidiol
Description
Properties
IUPAC Name |
2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653182 | |
| Record name | (+)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74219-29-7 | |
| Record name | (+)-Cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(+)-Cannabidiol (CBD) is a non-psychoactive compound derived from the Cannabis sativa plant, which has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, therapeutic applications, and case studies highlighting the efficacy of CBD in various medical conditions.
CBD interacts with multiple biological pathways, influencing various physiological processes. Key mechanisms include:
- Modulation of Ion Channels : CBD has been shown to inhibit low voltage-activated T-type calcium channels, affecting neuronal excitability and potentially contributing to its analgesic effects. High concentrations can lead to mitochondrial calcium overload, resulting in cell death .
- Anti-inflammatory Effects : CBD exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines like TNF-α and inhibiting the activity of enzymes involved in inflammation .
- Neuroprotective Properties : Research indicates that CBD may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells .
1. Anxiety and Sleep Disorders
A large case series involving 72 adults demonstrated that CBD significantly reduced anxiety scores in 79.2% of participants within one month. Improvements in sleep quality were also noted in 66.7% of patients. The study highlighted that CBD was well tolerated, with minimal side effects reported .
| Parameter | Baseline Score | Score After 1 Month | Improvement (%) |
|---|---|---|---|
| Anxiety Scores | Varies | Decreased | 79.2 |
| Sleep Scores | Varies | Improved | 66.7 |
2. Cancer Treatment
Case studies have reported promising outcomes with CBD in cancer therapy:
- An 81-year-old lung cancer patient showed a reduction in tumor size after self-administering CBD oil for one month without any other treatment changes .
- In a study involving two patients with brain cancer, the addition of CBD to conventional therapies resulted in significant clinical improvements and prolonged survival .
3. Diabetes Management
In a case report, CBD was associated with improved glycemic control in a patient with Type 2 diabetes who replaced insulin therapy with CBD oil. The patient's A1C levels showed significant improvement after six weeks of treatment .
Antimicrobial Activity
Recent studies have revealed that CBD possesses antimicrobial properties, particularly against biofilms and certain Gram-negative bacteria such as Neisseria gonorrhoeae. Its mechanism appears to involve membrane disruption, making it a potential candidate for developing new antibiotics .
Safety and Side Effects
While generally well-tolerated, some side effects have been reported, including fatigue and mild sedation. Long-term studies indicate that repeated administration may alter cytochrome P450 enzyme activity, affecting drug metabolism .
Scientific Research Applications
Chronic Pain Management
CBD has been extensively studied for its analgesic properties. A systematic review indicated that CBD treatment significantly reduces pain in various conditions such as osteoarthritis and chronic pain syndromes. The analgesic effects are primarily mediated through the activation of receptors like TRPV-1 and CB1 .
Neurological Disorders
Research suggests that CBD may be beneficial in managing neurological disorders such as epilepsy and multiple sclerosis. The FDA has approved Epidiolex, a CBD-based medication for treating certain types of epilepsy, showcasing substantial evidence for its efficacy . Additionally, studies have indicated potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mental Health Conditions
CBD shows promise in treating anxiety and depression. Clinical trials have reported improvements in anxiety levels among participants consuming CBD regularly . Its anxiolytic properties are believed to result from its interaction with serotonin receptors.
Anti-inflammatory Effects
CBD exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies have demonstrated that CBD can modulate various signaling pathways involved in inflammation .
Cancer Treatment Support
Emerging evidence suggests that CBD may enhance the efficacy of cancer treatments by alleviating chemotherapy-induced nausea and vomiting. Furthermore, preclinical studies indicate that CBD could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Case Studies and Clinical Trials
Comparison with Similar Compounds
Key Research Findings
- Calcium Channel Modulation: CBD and conolidine inhibit Cav2.2 channels, a mechanism critical for pain relief .
- Antioxidant Capacity : In cosmetic applications, CBD analogs with 70% structural similarity retain antioxidant efficacy but vary in skin permeability .
Preparation Methods
Extraction-Based Preparation of (+)-Cannabidiol
Extraction from industrial hemp is the most common route for obtaining this compound. The process typically involves several stages optimized for purity, yield, and scalability.
1.1 Supercritical CO₂ Extraction and Purification
- Process Overview: Starting from industrial hemp, cannabinoids are first decarboxylated thermally to convert cannabinoid acids into their neutral forms. Then, supercritical CO₂ extraction is employed to isolate cannabinoids efficiently.
- Winterization: The crude extract undergoes winterization to remove waxes and lipids by dissolving in ethanol and precipitating impurities at low temperatures.
- Sequential Purification: The extract is further purified by sequential filtration using C18 reverse-phase silica and silica gel chromatography.
- Selective Crystallization: Finally, pure CBD crystals are obtained by selective crystallization, yielding CBD with purity exceeding 99% and negligible THC contamination.
- Scale-up and Sustainability: The method has been optimized for solvent and material recycling, enabling scale-up to hundreds of grams with an overall yield of about 52% CBD.
| Step | Purpose | Key Parameters | Outcome |
|---|---|---|---|
| Thermal Decarboxylation | Convert cannabinoid acids | Controlled heating | Neutral cannabinoids formed |
| Supercritical CO₂ Extraction | Extract cannabinoids | 100 bar, 40-60°C | Efficient cannabinoid extraction |
| Winterization | Remove waxes/lipids | Ethanol solvent, cold precipitation | Cleaner extract |
| C18 Reverse-Phase Filtration | Purify cannabinoids | Optimized solvent/extract ratios | Reduced impurities |
| Silica Gel Chromatography | Further purification | Silica/extract ratio optimization | High-purity CBD |
| Crystallization | Obtain pure CBD crystals | Solvent choice and temperature control | >99% pure CBD crystals |
Advantages: High purity and scalability, minimal THC contamination, solvent recycling for sustainability.
Limitations: Requires specialized equipment and careful optimization of each step.
1.2 Solvent-Based Extraction Variants
- Different solvents (methanol, ethanol) and techniques (maceration, Soxhlet, ultrasound-assisted extraction) affect the yield and cannabinoid profile.
- Ethanol maceration extracts the highest total THC, while supercritical CO₂ extraction at specific conditions extracts more THCA than THC.
- Methanol maceration yields higher CBC content, and ethanol maceration yields higher CBGA content.
- These variations suggest that extraction method choice can tailor cannabinoid profiles without further isolation steps.
Synthetic Preparation of this compound
Synthetic routes provide an alternative to extraction, enabling the preparation of CBD and related cannabinoids from simpler chemical precursors.
2.1 Electrophilic Addition and Lewis Acid-Catalyzed Synthesis
- A key synthetic method involves the electrophilic addition reaction of a resorcinol derivative with (+)-trans-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate).
- This reaction yields an intermediate cannabinoid compound, which can be cyclized under acidic conditions to form cannabidiol or related cannabinoids.
- Subsequent steps may include removal of electron-withdrawing groups (EWGs) via oxidation and hydrolysis using strong bases (e.g., potassium hydroxide).
- Phosphorylation and dephosphorylation steps can be employed for further modifications or to obtain desoxy derivatives.
- This synthetic approach allows precise control over cannabinoid structure and stereochemistry, including the preparation of enantiomers.
| Step | Reagents/Conditions | Purpose | Product/Outcome |
|---|---|---|---|
| Electrophilic addition | Resorcinol derivative + (+)-trans-mentha-2,8-dien-1-ol + Lewis acid (BF₃·OEt₂) | Form cannabinoid intermediate | Intermediate compound (In-3) |
| Acidic cyclization | Acidic conditions | Cyclize intermediate to CBD | Cannabidiol or related cannabinoid |
| EWG removal | Protection with acetic anhydride, oxidation with NaOCl₂, hydrolysis with KOH | Remove aldehyde group | CBD with free hydroxyl groups |
| Phosphorylation/dephosphorylation | Diethyl/dimethyl chlorophosphate + base, then Li/NH₃ reduction | Modify hydroxyl groups | Desoxy CBD derivatives |
Advantages: Enables synthesis of pure enantiomeric forms, structural analogs, and derivatives.
Limitations: Multi-step process requiring controlled conditions and handling of reactive reagents.
Formulation of this compound for Pharmaceutical Use
Beyond isolation and synthesis, preparing CBD for oral administration involves formulation techniques to enhance bioavailability and stability.
3.1 Liquisolid Technique for Orally Disintegrating Tablets (ODTs)
- CBD, being hydrophobic, is formulated as a liquisolid powder using microcrystalline cellulose and colloidal silicon dioxide as carrier and coating materials.
- Different liquid vehicles (ethanol-based or nonvolatile) are tested to optimize tablet properties.
- Tablets contain 10 mg CBD, superdisintegrants (4-8%), flavors, lubricants, and fillers.
- Compression pressure and superdisintegrant type affect tablet hardness, friability, and disintegration time.
- Ethanol-based liquisolid tablets show the highest dissolution efficiency (~93.5%) and rapid disintegration (≤25 seconds).
- Stability studies confirm excellent long-term and accelerated storage stability.
| Parameter | Ethanol-Based ODTs | Nonvolatile Vehicle ODTs | Physical Mixture ODTs |
|---|---|---|---|
| CBD Content per Tablet | 10 mg | 10 mg | 10 mg |
| Disintegration Time | ≤25 seconds | Longer than ethanol-based | Longer than ethanol-based |
| Dissolution Time (50% CBD) | 3.8 ± 0.2 min | 4.2–5.0 ± 0.1 min | 10.1 ± 0.7 min |
| Dissolution Efficiency | 93.5 ± 2.6% | Lower than ethanol-based | Lowest |
| Tablet Hardness | ~31 N (optimized) | Variable | Variable |
| Friability | Passed | Lower friability | Higher friability |
Advantages: Enhanced dissolution and bioavailability, rapid onset, good stability.
Limitations: Requires precise control of formulation parameters.
Summary Table of Preparation Methods
Q & A
Q. How do researchers determine appropriate dosage parameters for (+)-cannabidiol in human clinical trials?
To establish dosage parameters, systematic reviews of human trials are conducted using databases like PubMed, Embase, and Cochrane. Key extracted data include administration form (e.g., oral, sublingual), pharmacokinetic metrics (Cmax, Tmax, AUC), treatment duration, and safety profiles. Studies must differentiate between isolated this compound and full-spectrum formulations to account for entourage effects. Critical appraisal includes assessing confounding variables (e.g., patient weight, comorbidities) and standardizing dosage reporting in mg/kg/day .
Q. What methodologies are used to evaluate this compound’s pharmacological profile across different biological systems?
Researchers perform systematic literature reviews using keywords (e.g., "cannabidiol toxicity," "therapeutic properties") across databases like PubMed, Scopus, and Cochrane. Data extraction focuses on receptor-binding assays (e.g., CB1/CB2 affinity), in vitro/in vivo models of neurological, immune, and cardiovascular systems, and meta-analyses of dose-response relationships. Quality assessment includes verifying study design (e.g., double-blind vs. observational) and reproducibility of results across independent labs .
Q. How are observational studies designed to assess this compound’s safety in diverse populations?
Observational studies prioritize real-world data (RWD) collection via surveys and electronic health records, capturing variables like age, gender, comorbidities, and concurrent medications. Rigorous inclusion/exclusion criteria minimize confounding factors. For example, longitudinal studies track adverse events (e.g., hepatotoxicity, drowsiness) and compare them against baseline biomarkers. The FDA emphasizes triangulating RWD with controlled animal studies to address chronic toxicity and developmental risks .
Advanced Research Questions
Q. How can machine learning accelerate the design of lipid-based nanoparticle formulations for this compound?
A data-driven approach combines experimental automation and machine learning (ML) to optimize solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Miniaturized high-throughput screening tests 10% of the formulation design space (e.g., lipid ratios, surfactant types) to generate training data. ML models (e.g., random forest, neural networks) predict critical quality attributes (e.g., encapsulation efficiency, particle stability) for >1,200 untested formulations, reducing material waste and development time .
Q. What strategies resolve contradictions between preclinical and clinical data on this compound’s efficacy?
Discrepancies arise from interspecies metabolic differences (e.g., cytochrome P450 activity) and trial design variations. Advanced methods include:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlates plasma concentrations with therapeutic outcomes across species .
- Dose translation : Adjusts animal doses to human equivalents using body surface area normalization.
- Biomarker validation : Identifies conserved biological targets (e.g., TRPV1 modulation) in both preclinical models and human tissue samples .
Q. How do researchers address variability in this compound’s oral bioavailability across formulations?
Comparative pharmacokinetic studies test oral preparations (e.g., oils, capsules) in crossover trials. Key parameters include:
- Bioavailability enhancement : Co-administration with high-fat meals or lipid excipients to improve solubility .
- Nanocarrier optimization : SLNs/NLCs with tailored lipid compositions to enhance lymphatic uptake and bypass first-pass metabolism .
- Meta-regression analysis : Identifies covariates (e.g., hepatic enzyme induction, formulation pH) influencing inter-individual variability .
Q. What experimental designs are used to investigate this compound’s neuroprotective mechanisms against THC-induced cognitive impairment?
Double-blind, placebo-controlled crossover studies administer this compound alongside THC-rich cannabis. Cognitive assessments (e.g., verbal recall tasks) and neuroimaging (fMRI) quantify protective effects. Mechanistic studies in rodents use selective receptor antagonists (e.g., CB1 inverse agonists) to isolate this compound’s role in mitigating neuroinflammation and oxidative stress .
Q. How is this compound’s antimicrobial potential evaluated against drug-resistant pathogens?
In vitro assays measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., MRSA) and Gram-negative bacteria. Synergy studies combine this compound with conventional antibiotics (e.g., vancomycin) to assess enhanced efficacy. Mechanistic analyses include membrane permeability assays and transcriptomic profiling of bacterial stress-response pathways .
Methodological Considerations
- Data Reproducibility : Researchers must document batch-to-batch variability in this compound purity (e.g., HPLC validation) and standardize storage conditions to prevent degradation .
- Ethical Compliance : Human trials require IRB approval, informed consent protocols, and adherence to CONSORT guidelines for randomized studies .
- Meta-Analysis Rigor : Use PRISMA frameworks to mitigate publication bias and heterogeneity in systematic reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
